

# Pranlukast-d4: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: *Pranlukast-d4*

Cat. No.: *B10782638*

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**Pranlukast-d4** is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the molecular properties of **Pranlukast-d4**, a detailed experimental protocol for its use as an internal standard, and a visualization of the biological pathway it modulates. This information is intended for researchers, scientists, and professionals in the field of drug development.

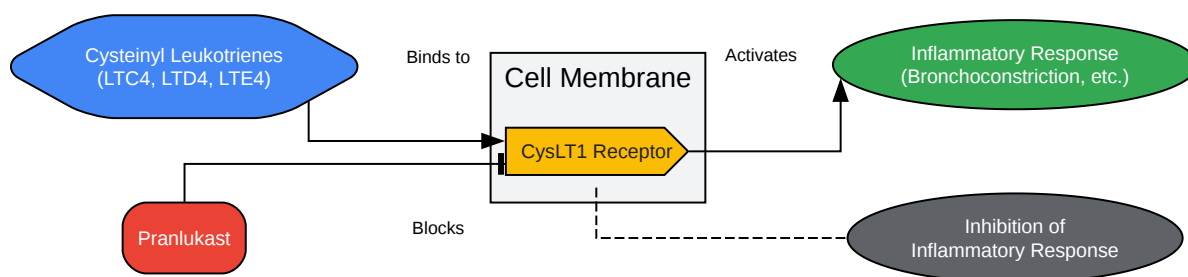
## Core Molecular and Physical Properties

**Pranlukast-d4** is primarily utilized as an internal standard for the quantification of Pranlukast in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).<sup>[1]</sup> Its key quantitative properties are summarized in the table below.

| Property          | Value  |
|-------------------|--|
| Molecular Formula | C <sub>27</sub> H <sub>19</sub> D <sub>4</sub> N <sub>5</sub> O <sub>4</sub> |
| Molecular Weight  | 485.53 g/mol <sup>[2][4]</sup>   |
| CAS Number        | 2713172-43-9 <sup>[1][4][5]</sup>  |

## Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Receptor

Pranlukast functions by selectively binding to and inhibiting the CysLT1 receptor.[2][3][6] This action blocks the effects of cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>), which are potent inflammatory mediators.[2][4] The signaling cascade initiated by cysteinyl leukotriene binding to the CysLT1 receptor leads to a range of physiological responses associated with inflammatory conditions such as asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, and mucus secretion.[2][4][6] By antagonizing this receptor, Pranlukast effectively mitigates these inflammatory effects.



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Pranlukast's antagonistic action on the CysLT1 receptor.

## Experimental Protocol: Quantification of Pranlukast using Pranlukast-d<sub>4</sub> as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantification of Pranlukast in human plasma using **Pranlukast-d<sub>4</sub>** as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### 1. Sample Preparation:

- To 100  $\mu$ L of human plasma, add a known concentration of **Pranlukast-d<sub>4</sub>** solution as the internal standard.
- Perform protein precipitation by adding an organic solvent such as acetonitrile.
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.

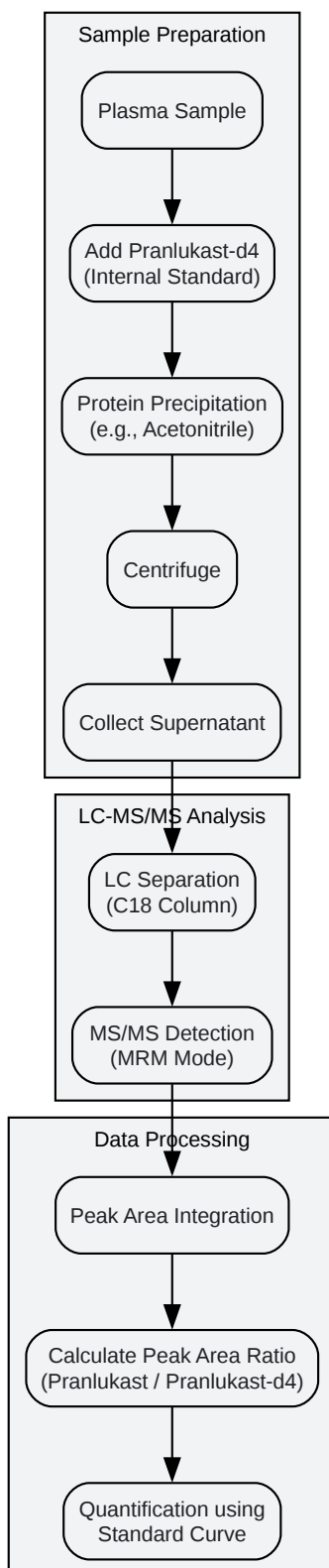
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.

## 2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
- Injection Volume: A small volume of the prepared sample supernatant is injected into the LC system.

## 3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on which provides better sensitivity for Pranlukast and **Pranlukast-d4**.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both Pranlukast and **Pranlukast-d4** are monitored. For example:
  - Pranlukast:  $[M+H]^+ \rightarrow$  fragment ion
  - **Pranlukast-d4**:  $[M+H]^+ \rightarrow$  fragment ion
- Data Analysis: The peak area ratio of Pranlukast to **Pranlukast-d4** is calculated and used to determine the concentration of Pranlukast in the plasma samples by comparing it to a standard curve.



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Workflow for the quantification of Pranlukast using LC-MS/MS.

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